molecular formula C14H18ClNO5 B065737 Boc-3-chloro-L-tyrosine CAS No. 192315-36-9

Boc-3-chloro-L-tyrosine

Cat. No. B065737
CAS RN: 192315-36-9
M. Wt: 315.75 g/mol
InChI Key: ZEMKCIHCRJIZOO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-chloro-L-tyrosine is a derivative of tyrosine . It is a chloroamino acid that comprises a tyrosine core with a chloro- substituent ortho to the phenolic hydroxy group . It has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope .


Synthesis Analysis

Boc-3-chloro-L-tyrosine has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of Boc-3-chloro-L-tyrosine is C14H18ClNO5 . It contains a total of 39 bonds; 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Boc-3-chloro-L-tyrosine has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope . More details about the chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

Boc-3-chloro-L-tyrosine has a molecular weight of 315.75 g/mol . It has an XLogP3-AA of 2.8, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 .

Scientific Research Applications

1. Biomarker for Oxidative Stress and Inflammation 3-Chloro-L-tyrosine is a derivative of L-tyrosine and is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . It has been used as a biomarker of oxidative damage induced by MPO .

Biomarker for Cancer

3-Chloro-L-tyrosine has been used in the quantification of free 3-Nitro-L-tyrosine (3-NT), 3-Chloro-L-tyrosine (3-CT), and 3-Bromo-L-tyrosine (3-BT) in biological samples as potential inflammation, oxidative stress, and cancer biomarkers . All metabolites were significantly higher in cancer patients than healthy controls .

Role in Colorectal Cancer Research

In a study involving colorectal cancer patients during the perioperative period, 3-Chloro-L-tyrosine was used in the development of a liquid chromatography–tandem mass spectrometry (LC-MS/MS)-based method for simultaneous analysis without an extract purification step by solid-phase extraction .

4. Role in Stress Mitigation and Performance Enhancement Tyrosine, a precursor of catecholamine neurotransmitters, may help alleviate physical/cognitive performance decrements in humans under conditions of high physical/psychological stress . Tyrosine supplementation has been shown to diminish cognitive and some behavioral deficits associated with stressful conditions .

Role in Metabolomics

3-Chloro-L-tyrosine has been used in metabolomics, a study of chemical processes involving metabolites. It is particularly useful in the study of specific cellular processes related to oxidative stress and inflammation .

6. Role in Drug Development for Chagas Disease Halogenated L-tyrosine derivatives, including 3-Chloro-L-tyrosine, have been synthesized to examine new substances for the treatment of Chagas disease .

Safety and Hazards

When handling Boc-3-chloro-L-tyrosine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Boc-3-chloro-L-tyrosine has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope . This suggests potential future directions in the field of enzymatic synthesis of halogen derivatives of aromatic amino acids.

properties

IUPAC Name

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMKCIHCRJIZOO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620970
Record name N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-chloro-L-tyrosine

CAS RN

192315-36-9
Record name N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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